molecular formula C12H19ClN6 B6250732 1-(1-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}ethyl)-1H-pyrazol-4-amine hydrochloride CAS No. 1431964-49-6

1-(1-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}ethyl)-1H-pyrazol-4-amine hydrochloride

Cat. No. B6250732
CAS RN: 1431964-49-6
M. Wt: 282.8
InChI Key:
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Description

1-(1-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}ethyl)-1H-pyrazol-4-amine hydrochloride is a useful research compound. Its molecular formula is C12H19ClN6 and its molecular weight is 282.8. The purity is usually 95.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

Research into the chemical compound 1-(1-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}ethyl)-1H-pyrazol-4-amine hydrochloride has led to the synthesis of various derivatives with potential antimicrobial properties. For instance, a series of new pyrazoline and pyrazole derivatives, synthesized from α,β-unsaturated ketones, showed significant antimicrobial activity against a range of organisms, including E. coli and S. aureus, which are examples of Gram-negative and Gram-positive bacteria, respectively, as well as the yeast-like fungus C. albicans. This suggests the compound's potential utility in developing new antibacterial and antifungal agents (Hassan, 2013).

Heterocyclic Chemistry Applications

The compound and its derivatives have also been explored within the realm of heterocyclic chemistry, contributing to the synthesis of novel heterocyclic compounds with various biological activities. For example, the transformation of 1,5-benzoxazepines into spirobenzoxazoles and the synthesis of pyrazolo[1′,5′:3,4][1,2,4]triazino-[5,6-b][1,5]benzoxazepines has been documented, showcasing the versatility of this compound in generating new heterocyclic structures with potential pharmacological applications (Kurasawa et al., 1988).

Tuberculostatic Activity

Further research into derivatives of this compound has revealed promising antituberculous properties. Structural analogs have been synthesized and evaluated for tuberculostatic activity, underscoring the compound's potential in contributing to new treatments for tuberculosis, a significant global health challenge (Titova et al., 2019).

Expeditious Synthesis Techniques

An efficient synthesis of related compounds, utilizing a simple, atom-economical, and multicomponent approach, has been developed. This synthesis method demonstrates the compound's role in facilitating the rapid and efficient creation of new chemical entities, potentially speeding up the discovery of new drugs and materials (Sujatha et al., 2018).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 1-(2-bromoethyl)-1H-pyrazol-4-amine with 5-amino-1,2,4-triazole in the presence of a base to form the intermediate 1-(1-(5-amino-1,2,4-triazol-3-yl)ethyl)-1H-pyrazol-4-amine. This intermediate is then reacted with 1,2,4,5-tetrahydro-3H-azepine in the presence of a reducing agent to form the final product, 1-(1-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}ethyl)-1H-pyrazol-4-amine hydrochloride.", "Starting Materials": [ "1-(2-bromoethyl)-1H-pyrazol-4-amine", "5-amino-1,2,4-triazole", "1,2,4,5-tetrahydro-3H-azepine", "Reducing agent", "Hydrochloric acid" ], "Reaction": [ "Step 1: 1-(2-bromoethyl)-1H-pyrazol-4-amine is reacted with 5-amino-1,2,4-triazole in the presence of a base, such as potassium carbonate, to form the intermediate 1-(1-(5-amino-1,2,4-triazol-3-yl)ethyl)-1H-pyrazol-4-amine.", "Step 2: The intermediate is then reacted with 1,2,4,5-tetrahydro-3H-azepine in the presence of a reducing agent, such as sodium borohydride, to form the final product, 1-(1-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}ethyl)-1H-pyrazol-4-amine.", "Step 3: The final product is then converted to its hydrochloride salt form by treatment with hydrochloric acid." ] }

CAS RN

1431964-49-6

Product Name

1-(1-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}ethyl)-1H-pyrazol-4-amine hydrochloride

Molecular Formula

C12H19ClN6

Molecular Weight

282.8

Purity

95

Origin of Product

United States

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